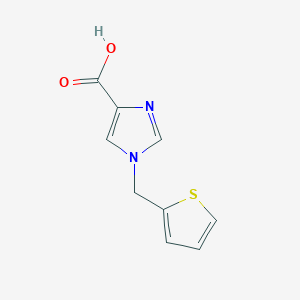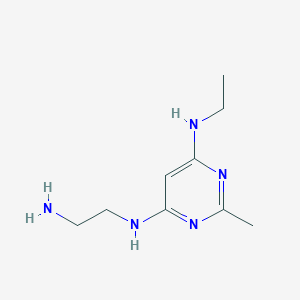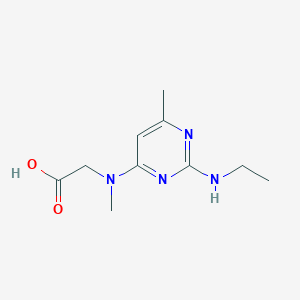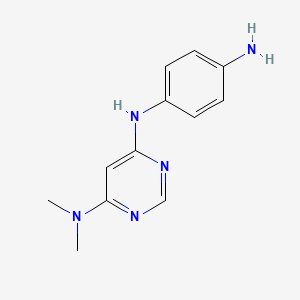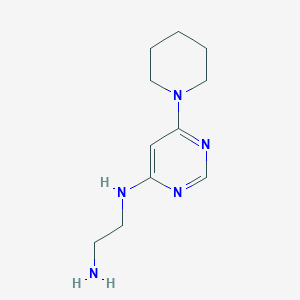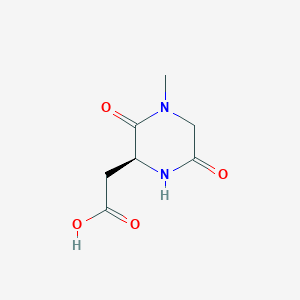
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Übersicht
Beschreibung
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as S-MDPAA, is a chiral piperazine derivative that is widely used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds. S-MDPAA is an important component in the field of organic synthesis, since it can be used to produce a wide range of optically active compounds. In addition, S-MDPAA can also be used as a catalyst in asymmetric synthesis and can be used to modify proteins and other biomolecules. In
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed methods for synthesizing novel annelated 2-oxopiperazines, demonstrating the versatility of (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid derivatives in forming complex heterocyclic systems. These methods involve interactions with N-arylmaleimides and are significant for producing compounds with potential biological activities (Medvedevat et al., 2015).
Biological Activities and Applications
Analgesic and Anti-inflammatory Properties
Compounds derived from this compound have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These findings highlight the potential of these derivatives in developing new therapeutic agents with diverse pharmacological profiles (Salionov, 2015).
Antimicrobial Activity
The synthesis and evaluation of antibacterial activities of 1,4-Benzoxazine analogues, including derivatives of this compound, have provided insights into their potential as antimicrobial agents. These studies underscore the importance of structural modification in enhancing biological activities and expanding the therapeutic applications of these compounds (Kadian et al., 2012).
Pharmacological Evaluation
Pharmacological studies have been conducted to evaluate the effects of 2-oxopiperazine derivatives on platelet aggregation and bleeding time, indicating their potential use in treating thrombotic diseases. These studies emphasize the therapeutic promise of this compound derivatives in clinical settings, offering insights into their mechanism of action and efficacy (Kitamura et al., 2001).
Eigenschaften
IUPAC Name |
2-[(2S)-4-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-9-3-5(10)8-4(7(9)13)2-6(11)12/h4H,2-3H2,1H3,(H,8,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHURZNAQRPNPG-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




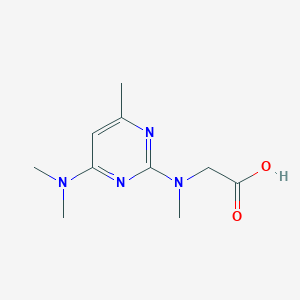
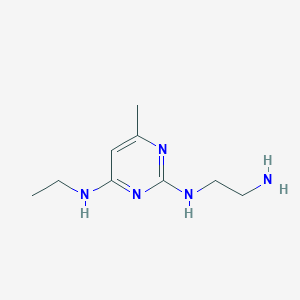


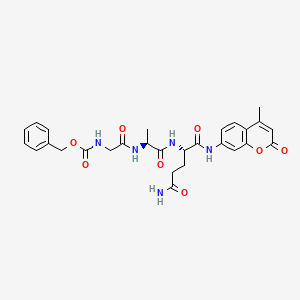
![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)
